RR-src acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
RR-src acetate is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for creating peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale SPPS. This method allows for the efficient and high-yield production of peptides, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
RR-src acetate primarily undergoes phosphorylation and dephosphorylation reactions. These reactions are crucial for studying the activity of protein-tyrosine kinases and their role in cellular signaling pathways .
Common Reagents and Conditions
Dephosphorylation: This reaction involves the use of phosphatase enzymes to remove the phosphate group from the peptide.
Major Products Formed
The major products formed from these reactions are the phosphorylated and dephosphorylated forms of this compound. These products are used to study the regulation of kinase activity and the effects of phosphorylation on protein function .
Scientific Research Applications
RR-src acetate has a wide range of applications in scientific research:
Mechanism of Action
RR-src acetate exerts its effects by serving as a substrate for protein-tyrosine kinases. The kinases transfer a phosphate group from ATP to the tyrosine residue in the peptide, resulting in phosphorylation . This process is crucial for studying the regulation of kinase activity and the downstream effects of phosphorylation on cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
RR-src trifluoroacetate: Another synthetic peptide substrate derived from the phosphorylation site in pp60src.
Src-Peptide: A peptide substrate with a similar amino acid sequence used in kinase assays.
Uniqueness
RR-src acetate is unique due to its specific amino acid sequence and its role in studying the phosphorylation of pp60src. This specificity makes it a valuable tool for researchers investigating the regulation of protein-tyrosine kinases and their role in cellular signaling .
Properties
Molecular Formula |
C66H110N22O23 |
---|---|
Molecular Weight |
1579.7 g/mol |
IUPAC Name |
acetic acid;(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C64H106N22O21.C2H4O2/c1-8-31(4)49(86-60(106)42(26-30(2)3)83-55(101)39(14-11-25-74-64(70)71)81-53(99)37(65)12-9-23-72-62(66)67)61(107)82-41(20-22-46(90)91)57(103)85-44(28-47(92)93)59(105)78-34(7)52(98)80-40(19-21-45(88)89)56(102)84-43(27-35-15-17-36(87)18-16-35)58(104)77-32(5)50(96)76-33(6)51(97)79-38(13-10-24-73-63(68)69)54(100)75-29-48(94)95;1-2(3)4/h15-18,30-34,37-44,49,87H,8-14,19-29,65H2,1-7H3,(H,75,100)(H,76,96)(H,77,104)(H,78,105)(H,79,97)(H,80,98)(H,81,99)(H,82,107)(H,83,101)(H,84,102)(H,85,103)(H,86,106)(H,88,89)(H,90,91)(H,92,93)(H,94,95)(H4,66,67,72)(H4,68,69,73)(H4,70,71,74);1H3,(H,3,4)/t31-,32-,33-,34-,37-,38-,39-,40-,41-,42-,43-,44-,49-;/m0./s1 |
InChI Key |
AUPCFXKHMLBEKC-YQYPCEDLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N.CC(=O)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N.CC(=O)O |
Origin of Product |
United States |
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